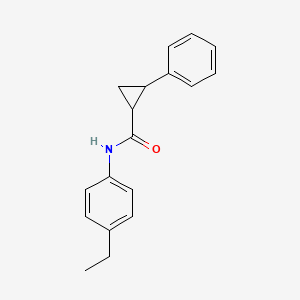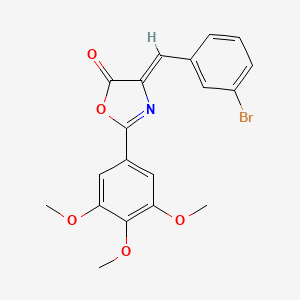
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
科学研究应用
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
作用机制
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. It binds to the CB1 and CB2 cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide can modulate the activity of other neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
实验室实验的优点和局限性
One advantage of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it an ideal tool for studying the endocannabinoid system and for developing new therapeutic agents. However, one limitation of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
未来方向
There are many potential future directions for N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide research. One area of interest is in the development of new therapeutic agents based on N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide's chemical structure and mechanism of action. Another area of interest is in studying the effects of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in different disease models and in different animal species. Additionally, there is a need for further research on the safety and efficacy of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in humans, including clinical trials and pharmacokinetic studies. Overall, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biochemical and physiological effects.
合成方法
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is synthesized by reacting 4-ethylphenylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in research laboratories.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-8-10-15(11-9-13)19-18(20)17-12-16(17)14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJBRBXEPBNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)